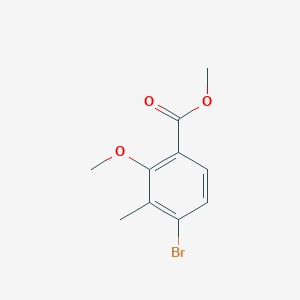
Methyl 4-bromo-methyl-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-methoxybenzoate is a chemical compound that has been synthesized and studied for its various properties and potential applications. It is a derivative of methoxybenzoate, which is a class of compounds known for their diverse applications in the pharmaceutical, cosmetic, and food industries .
Synthesis Analysis
The synthesis of Methyl 4-bromo-2-methoxybenzoate has been achieved through a multi-step process starting from 4-bromo-2-fluorotoluene. The process involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in an overall yield of about 47% and a high purity of 99.8% as determined by gas chromatography . This synthesis pathway demonstrates the complexity and the careful control of reaction conditions required to produce this compound.
Molecular Structure Analysis
While the specific molecular structure analysis of Methyl 4-bromo-2-methoxybenzoate is not detailed in the provided papers, related compounds such as methyl 4-hydroxybenzoate have been analyzed using single-crystal X-ray diffraction, revealing a 3D framework formed through extensive intermolecular hydrogen bonding . Computational methods such as Hartree Fock (HF) and Density Functional Theory (DFT) have been employed to study similar molecules, providing insights into their electronic structures and intermolecular interactions .
Chemical Reactions Analysis
Methyl 4-bromo-2-methoxybenzoate can be used as a substrate for further chemical reactions. For instance, it has been used as a starting material for the synthesis of other compounds, such as methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, through condensation reactions . The reactivity of the bromo and methoxy groups on the benzene ring makes it a versatile intermediate for various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 4-bromo-2-methoxybenzoate can be inferred from studies on similar methoxybenzoate derivatives. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, have been determined experimentally and computationally for methyl methoxybenzoates . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the electronic density and noncovalent interactions within the molecule have been analyzed, providing a deeper understanding of its chemical behavior .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 4-bromo-2-methoxybenzoate has been synthesized and studied for its chemical properties and applications in various fields. One study details its synthesis from 4-bromo-2-fluorotoluene, achieving an overall yield of about 47% and purity of 99.8% (Chen, 2008). Another research explores the synthesis of intermediates like methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, which is important for producing bifendate, a significant liver-protective drug (Bao, 2013).
Applications in Pharmaceutical Synthesis
Methyl 4-bromo-methyl-2-methoxybenzoate is used in the synthesis of pharmaceutical intermediates. For instance, it plays a role in producing 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a prominent antipsychotic medication (Wang, 2008).
Photodynamic Therapy and Cancer Research
Studies also highlight its utility in photodynamic therapy and cancer research. Zinc phthalocyanine derivatives, substituted with bromo-methyl and methoxy groups, show potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Thermochemical Analysis
Thermochemical studies of methyl n-methoxybenzoates, including this compound, provide insight into their structural and thermochemical properties. This research aids in understanding the stability and reactivity of these compounds (Flores et al., 2019).
Bromophenol Derivatives and Algae Research
Research on bromophenol derivatives from the red alga Rhodomela confervoides, including compounds similar to this compound, reveals their potential applications in pharmaceuticals and biotechnology. These compounds have been studied for their structural properties and biological activity (Zhao et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-bromo-2-methoxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-8(11)5-4-7(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOROMRYHDGJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427413-96-4 |
Source


|
| Record name | methyl 4-bromo-2-methoxy-3-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)
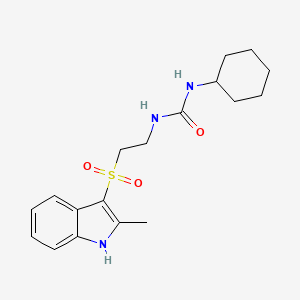
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)
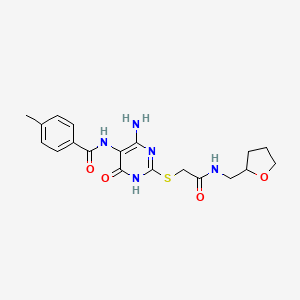

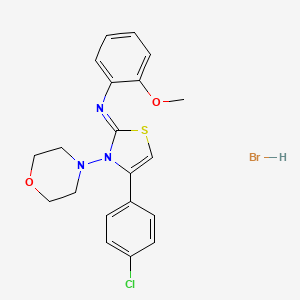
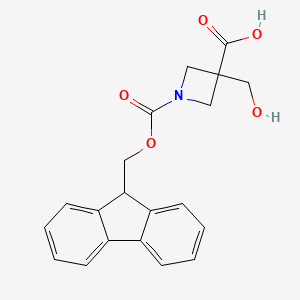
![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)
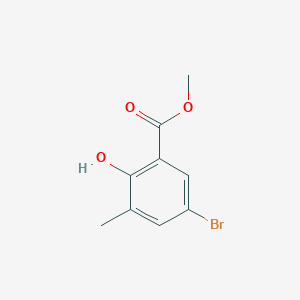
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)
